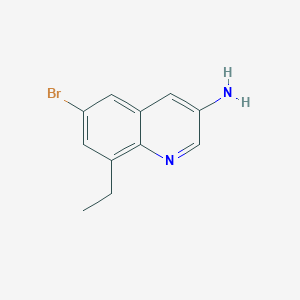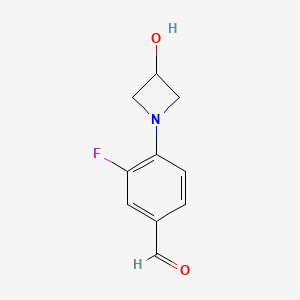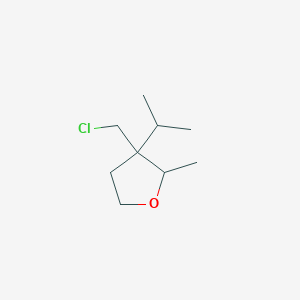
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane is an organic compound with the molecular formula C8H15ClO. It belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound is characterized by the presence of a chloromethyl group, a methyl group, and an isopropyl group attached to the oxolane ring. It is used in various chemical reactions and has applications in different fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane can be achieved through several methods. One common approach involves the reaction of 3-(propan-2-yl)oxolane with chloromethylating agents such as chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions. The reaction typically requires a catalyst, such as zinc chloride or aluminum chloride, to facilitate the chloromethylation process.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of automated systems and precise control of reaction parameters, such as temperature and pressure, can enhance the yield and purity of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with nucleophiles such as amines, thiols, or alcohols to form corresponding derivatives.
Oxidation Reactions: The compound can be oxidized to form oxirane derivatives using oxidizing agents like m-chloroperbenzoic acid.
Reduction Reactions: Reduction of the chloromethyl group can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), catalysts (e.g., zinc chloride), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., m-chloroperbenzoic acid), solvents (e.g., dichloromethane).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Derivatives with various functional groups (e.g., amines, ethers).
Oxidation: Oxirane derivatives.
Reduction: Hydroxymethyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane involves its reactivity with various nucleophiles and electrophiles. The chloromethyl group serves as a reactive site for substitution reactions, while the oxolane ring provides stability and structural rigidity. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(Chloromethyl)-3-(propan-2-yl)oxolane: Similar structure but lacks the methyl group at the 2-position.
2-Methyl-3-(propan-2-yl)oxolane: Similar structure but lacks the chloromethyl group.
3-(Chloromethyl)-2-methyl-3-(ethyl)oxolane: Similar structure but has an ethyl group instead of an isopropyl group.
Uniqueness
3-(Chloromethyl)-2-methyl-3-(propan-2-yl)oxolane is unique due to the presence of both a chloromethyl group and an isopropyl group on the oxolane ring. This combination of functional groups imparts distinct reactivity and properties, making it valuable for specific chemical transformations and applications.
Eigenschaften
Molekularformel |
C9H17ClO |
|---|---|
Molekulargewicht |
176.68 g/mol |
IUPAC-Name |
3-(chloromethyl)-2-methyl-3-propan-2-yloxolane |
InChI |
InChI=1S/C9H17ClO/c1-7(2)9(6-10)4-5-11-8(9)3/h7-8H,4-6H2,1-3H3 |
InChI-Schlüssel |
PLTUEXDYNOCFOE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C(CCO1)(CCl)C(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{[(Prop-2-en-1-yl)amino]methyl}benzonitrile](/img/structure/B13193275.png)
amine](/img/structure/B13193289.png)
![Methyl 2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13193296.png)


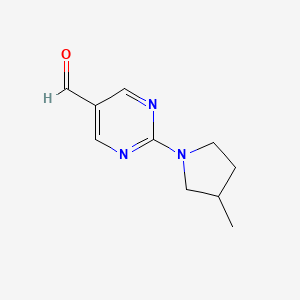
![3-[2-(Bromomethyl)butyl]furan](/img/structure/B13193319.png)

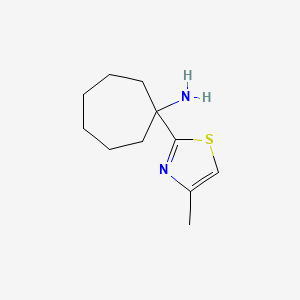

![4-[1-(4-Methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1,3-thiazol-2-amine](/img/structure/B13193332.png)

